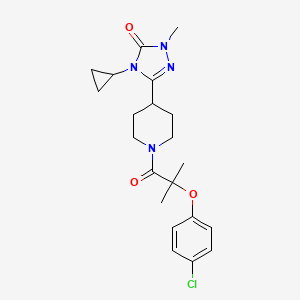
3-(1-(2-(4-Chlorphenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27ClN4O3 and its molecular weight is 418.92. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Die radikalbasierte Protodeboronierung der Verbindung hat in der organischen Synthese Aufmerksamkeit erregt. Pinacolboronsäureester, einschließlich dieser Verbindung, dienen als wertvolle Bausteine. Während die Funktionalisierung der Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Jüngste Fortschritte haben jedoch eine katalytische Protodeboronierung von primären, sekundären und tertiären Alkylboronsäureestern ermöglicht. Diese Methode ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine bisher unbekannte Transformation. Durch die Kombination von Protodeboronierung mit einer Matteson-CH₂-Homologation haben Forscher diese wertvolle Alkenfunktionalisierung erreicht. Bemerkenswerterweise wurde diese Sequenz auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet, was ihre Vielseitigkeit demonstriert .
Totalsynthese von Naturstoffen
Die Protodeboronierung der Verbindung hat in der Totalsynthese von Naturstoffen Anwendung gefunden. Beispielsweise:
- Indolizidin 209B: Die gleiche Strategie wurde auch in der formalen Totalsynthese von Indolizidin 209B, einem weiteren faszinierenden Naturstoff, verwendet. Dies zeigt die Nützlichkeit der Verbindung beim Bau komplexer Moleküle .
Suzuki–Miyaura-Kupplung
Obwohl es nicht direkt mit dieser Verbindung zusammenhängt, ist es wichtig, den breiteren Kontext zu erwähnen. Organoborverbindungen, einschließlich Boronsäureester, spielen eine entscheidende Rolle in der Suzuki–Miyaura-Kupplung – einer leistungsstarken Kreuzkupplungsreaktion. Die Stabilität und einfache Reinigung der Verbindung machen sie zu einer attraktiven Wahl für solche Transformationen .
Funktionsgruppen-Transformationen
Die Bor-Einheit in Pinacolboronsäureestern kann in verschiedene funktionelle Gruppen umgewandelt werden. Zu diesen Transformationen gehören Oxidationen, Aminierungen, Halogenierungen und C–C-Bindungsbildungen (Alkenylierungen, Alkynylierungen und Arylierungen). Forscher haben die Stabilität der Verbindung genutzt, um diese vielfältigen Transformationen zu erreichen .
Hydroborierungsreaktionen
Historisch gesehen waren Hydroborierungsreaktionen unerlässlich, um Zugang zu Organoborverbindungen zu erhalten. Die Boronsäureester-Einheit der Verbindung, die stabil und kommerziell erhältlich ist, hat den Umfang der Borchemie erheblich erweitert. Bemerkenswerterweise hat die Einführung der stabileren Boronsäureester-Einheit verschiedene synthetische Anwendungen ermöglicht .
Radikal-Polare Kreuzreaktionen
Radikal-polare Kreuzreaktionen, bei denen Bor-Einheiten im Produkt verbleiben, profitieren von der Stabilität der Verbindung. Diese Reaktionen beinhalten die Bildung von C–C-Bindungen und sind wertvoll in der organischen Synthese .
Zusammenfassend lässt sich sagen, dass die einzigartigen Eigenschaften dieser Verbindung vielfältige Anwendungen in verschiedenen Bereichen ermöglichen, von der Totalsynthese bis hin zu Funktionsgruppen-Transformationen. Ihre Stabilität und Vielseitigkeit machen sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung. 🌟
Eigenschaften
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYNLZTCZADRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
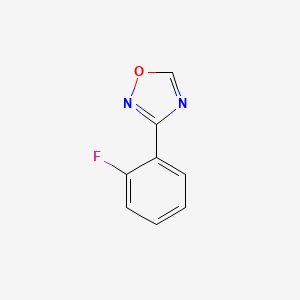
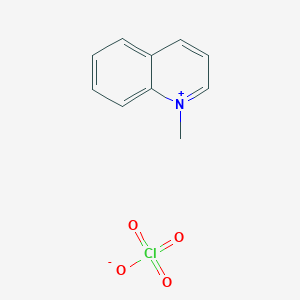
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2525713.png)
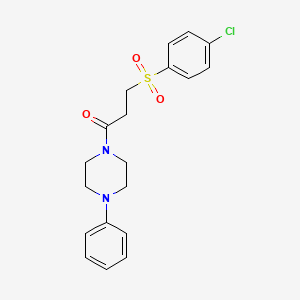

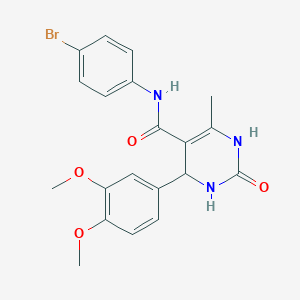
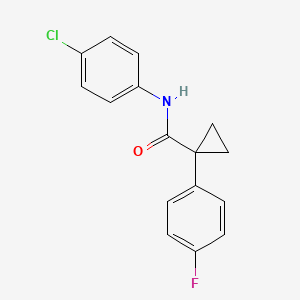
![ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525722.png)
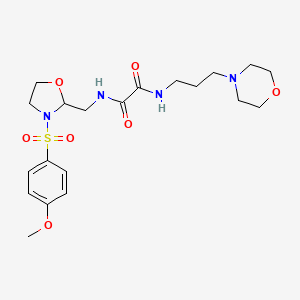
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)

![methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2525726.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)
